3-((4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)sulfonyl)pyridine
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Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a new series of 2-((4-(2H-benzo[d][1,2,3]triazol-2-yl)piperidin-1-yl)methyl)-5-substituted phenyl-1,3,4-oxadiazoles were synthesized by cyclization of 4-benzotriazol-2-yl-piperidin in the presence of POCl3 .Molecular Structure Analysis
The molecular formula of “3-((4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)sulfonyl)pyridine” is C12H15N5O2S, and its molecular weight is 293.35.Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not available, similar compounds have been used in the synthesis of coordination polymers .Scientific Research Applications
Drug Delivery Systems
One application of related compounds involves drug delivery mechanisms, where certain pyrenyl derivatives, including structures related to "3-((4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)sulfonyl)pyridine," are encapsulated within a water-soluble metalla-cage. This encapsulation aids in the delivery of lipophilic substances in a biologically compatible manner, enhancing the cytotoxic effects against cancer cells, indicating potential for targeted cancer therapy applications (Mattsson et al., 2010).
Antimicrobial Activity
Compounds featuring the triazole, piperidine, and pyridine moieties have been synthesized and evaluated for their antifungal activities. These compounds displayed moderate to good effectiveness against fungal strains such as Aspergillus flavus, Aspergillus niger, and Cryptococcus neoformans, demonstrating their potential in developing new antifungal agents (Darandale et al., 2013).
Synthesis Methodologies
Advancements in the synthesis of compounds containing the azolyl piperidine moiety have been developed, offering efficient methods for preparing such structures. This includes the arylation of azoles with bromopyridines and subsequent reduction, extending to benzo analogues, indicating the chemical versatility and utility of such compounds in various synthetic applications (Shevchuk et al., 2012).
Antifungal and Surface Activity
Derivatives of 1,2,4-triazole, synthesized from precursors related to the target compound, have shown significant antimicrobial activity and potential as surface-active agents. This indicates their utility in both pharmaceutical applications and possibly in the development of antimicrobial coatings or materials (El-Sayed, 2006).
Properties
IUPAC Name |
3-[4-(triazol-2-yl)piperidin-1-yl]sulfonylpyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N5O2S/c18-20(19,12-2-1-5-13-10-12)16-8-3-11(4-9-16)17-14-6-7-15-17/h1-2,5-7,10-11H,3-4,8-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAOLKMVEVFGDGI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2N=CC=N2)S(=O)(=O)C3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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